molecular formula C9H11NO2 B14531726 N-[2-(Methoxymethyl)phenyl]formamide CAS No. 62723-80-2

N-[2-(Methoxymethyl)phenyl]formamide

Cat. No.: B14531726
CAS No.: 62723-80-2
M. Wt: 165.19 g/mol
InChI Key: QMMHFZBKRWXQIY-UHFFFAOYSA-N
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Description

N-[2-(Methoxymethyl)phenyl]formamide is an organic compound with the molecular formula C9H11NO2. It is a formamide derivative where the formamide group is attached to a phenyl ring substituted with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methoxymethyl)phenyl]formamide typically involves the formylation of 2-(methoxymethyl)aniline. One common method is the reaction of 2-(methoxymethyl)aniline with formic acid or formic acid derivatives under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, to yield the desired formamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methoxymethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is 2-(formylmethyl)phenylformamide.

    Reduction: The major product is 2-(methoxymethyl)aniline.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-[2-(Methoxymethyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Methoxymethyl)phenyl]formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: Similar in structure but lacks the methoxymethyl group.

    N,N-Dimethylformamide: Contains two methyl groups instead of a methoxymethyl group.

    Formamide: The simplest formamide, lacking any substituents on the nitrogen.

Uniqueness

N-[2-(Methoxymethyl)phenyl]formamide is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62723-80-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[2-(methoxymethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO2/c1-12-6-8-4-2-3-5-9(8)10-7-11/h2-5,7H,6H2,1H3,(H,10,11)

InChI Key

QMMHFZBKRWXQIY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1NC=O

Origin of Product

United States

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